![molecular formula C22H23N3O4 B2942392 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-oxoquinazolin-3-yl)hexanamide CAS No. 880810-29-7](/img/structure/B2942392.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-oxoquinazolin-3-yl)hexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-oxoquinazolin-3-yl)hexanamide, also known as DHBNQ, is a synthetic compound that has been widely used in scientific research. DHBNQ belongs to the class of quinazolinone derivatives and has been found to have a range of biochemical and physiological effects.
Applications De Recherche Scientifique
Pharmacological and Structure-Activity Relationships
Quinazoline derivatives, including compounds structurally related to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-oxoquinazolin-3-yl)hexanamide, have been explored for their pharmacological properties. A study focusing on N-substituted quinazolinone derivatives revealed their potential as diuretic and antihypertensive agents, with significant activity demonstrated in rats (Rahman et al., 2014).
Antitumor Activity
Research has also delved into the antitumor potential of quinazoline analogues. Some novel quinazolinone derivatives have shown broad-spectrum antitumor activity, being more potent than the control agent 5-FU in certain cases. This includes their activity against CNS, renal, breast cancer, and leukemia cell lines (Al-Suwaidan et al., 2016).
Antimicrobial and Anticonvulsant Activities
Thioxoquinazolinone derivatives, related to the compound , have been synthesized and tested for their antimicrobial and anticonvulsant activities. These compounds displayed broad spectrum activity against various bacteria and fungi, as well as potent anticonvulsant properties (Rajasekaran et al., 2013).
Anti-inflammatory and Psychotropic Activity
A study on N-[(benzo)thiazol-2-yl]-alkanamide derivatives, which are structurally similar, revealed marked anti-inflammatory and psychotropic activities in vivo. These compounds demonstrated significant sedative action and selective cytotoxic effects on tumor cell lines (Zablotskaya et al., 2013).
Chemical Synthesis and Characterization
Chemical synthesis and characterization of similar compounds have been a focus in various studies, contributing to the understanding of their potential therapeutic applications. For example, the synthesis of isoquinolin-1(2H)-one and oxazole derivatives provided insight into the chemical properties and potential applications of these compounds (Niu et al., 2018).
Antioxidant Activity
Fused heterocyclic compounds derived from tetrahydropyrimidine, which are structurally related, have been studied for their antioxidant activities. This research contributes to the understanding of the potential health benefits of these compounds (Salem et al., 2015).
Propriétés
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-oxoquinazolin-3-yl)hexanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c26-21(24-16-9-10-19-20(14-16)29-13-12-28-19)8-2-1-5-11-25-15-23-18-7-4-3-6-17(18)22(25)27/h3-4,6-7,9-10,14-15H,1-2,5,8,11-13H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGHNXNQGNSQKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CCCCCN3C=NC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-oxoquinazolin-3-yl)hexanamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.